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Compound of Interest

Compound Name:
4-Tert-butyl-4'-

fluorobenzophenone

Cat. No.: B092482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-butyl-
4'-fluorobenzophenone (CAS No. 16574-58-6), a key intermediate in various chemical

syntheses. Due to the limited availability of direct experimental spectra in public databases, this

document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of

structurally similar compounds, namely 4-tert-butyl-benzophenone and 4-fluorobenzophenone.

This guide also outlines standardized experimental protocols for acquiring such spectral data.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-tert-butyl-4'-
fluorobenzophenone. These predictions are derived from the known spectral characteristics

of 4-tert-butyl-benzophenone and 4-fluorobenzophenone, offering a reliable reference for the

identification and characterization of the target compound.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.80 Doublet of doublets 2H

Protons ortho to

carbonyl on fluoro-

substituted ring

~ 7.75 Doublet 2H

Protons ortho to

carbonyl on tert-butyl-

substituted ring

~ 7.50 Doublet 2H

Protons meta to

carbonyl on tert-butyl-

substituted ring

~ 7.15 Doublet of doublets 2H

Protons meta to

carbonyl on fluoro-

substituted ring

1.35 Singlet 9H
tert-butyl group

protons

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
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Chemical Shift (δ, ppm) Assignment

~ 195.5 Carbonyl carbon (C=O)

~ 165.0 (d, ¹JCF ≈ 250 Hz) Carbon bearing fluorine

~ 156.0 Carbon bearing tert-butyl group

~ 135.0
Quaternary carbon (ipso to carbonyl on tert-

butyl ring)

~ 133.0 (d, ³JCF ≈ 9 Hz)
Carbons ortho to carbonyl on fluoro-substituted

ring

~ 132.5 (d, ⁴JCF ≈ 3 Hz)
Quaternary carbon (ipso to carbonyl on fluoro

ring)

~ 129.5
Carbons ortho to carbonyl on tert-butyl-

substituted ring

~ 125.5
Carbons meta to carbonyl on tert-butyl-

substituted ring

~ 115.5 (d, ²JCF ≈ 22 Hz)
Carbons meta to carbonyl on fluoro-substituted

ring

35.0 Quaternary carbon of tert-butyl group

31.0 Methyl carbons of tert-butyl group

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3070 Medium Aromatic C-H stretch

~ 2960 Strong
Aliphatic C-H stretch (tert-

butyl)

~ 1660 Strong C=O (ketone) stretch

~ 1600, 1500 Medium-Strong Aromatic C=C ring stretch

~ 1230 Strong C-F stretch

~ 840 Strong
p-disubstituted benzene C-H

bend

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

256 High [M]⁺ (Molecular ion)

241 Medium [M - CH₃]⁺

199 Low [M - C(CH₃)₃]⁺

123 High [C₆H₄COF]⁺

161 Medium [C₆H₄COC(CH₃)₃]⁺

95 Medium [C₆H₄F]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for aromatic ketones

like 4-tert-butyl-4'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃). The solution should be free of any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference

standard (δ 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans

may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance

of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and

pressing the mixture into a thin disk.

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (4000-400

cm⁻¹). A background spectrum of the empty accessory is typically recorded first and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for the analysis of relatively

small organic molecules. This technique typically induces fragmentation, providing valuable

structural information.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.

Spectral Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound.
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Caption: Workflow for spectral data acquisition, processing, and analysis.

To cite this document: BenchChem. [Spectral Data Analysis of 4-Tert-butyl-4'-
fluorobenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092482#4-tert-butyl-4-fluorobenzophenone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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